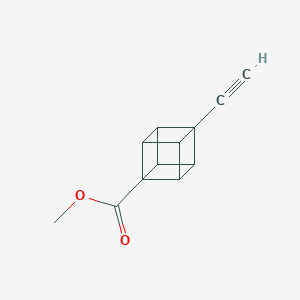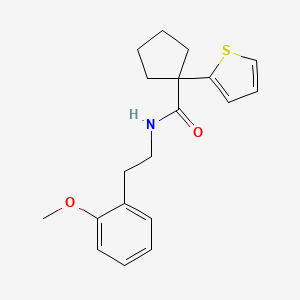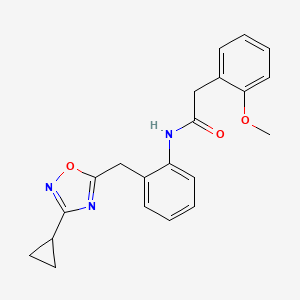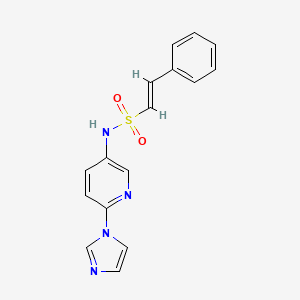
4-Etinilcubano-1-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethynylcubane-1-carboxylate is a unique organic compound characterized by its cubane core structure Cubane, a polycyclic hydrocarbon, is notable for its cubic geometry, which imparts significant strain energy to the molecule
Aplicaciones Científicas De Investigación
Methyl 4-ethynylcubane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in materials science for creating high-energy materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethynylcubane-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of cubane-1,4-dicarboxylic acid, which is then selectively esterified to yield cubane-1-carboxylate. The ethynyl group is introduced via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of Methyl 4-ethynylcubane-1-carboxylate may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethynylcubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The cubane core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .
Mecanismo De Acción
The mechanism by which Methyl 4-ethynylcubane-1-carboxylate exerts its effects is primarily through its strained cubane core, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The ethynyl group also contributes to its reactivity by participating in additional chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cubane-1-carboxylate: Lacks the ethynyl group, making it less reactive.
Ethynylcubane: Does not have the carboxylate ester, limiting its applications in esterification reactions.
Methyl cubane-1-carboxylate: Missing the ethynyl group, reducing its potential for further functionalization.
Uniqueness
Methyl 4-ethynylcubane-1-carboxylate is unique due to its combination of a strained cubane core, an ethynyl group, and a carboxylate ester. This combination imparts high reactivity and versatility, making it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
methyl 4-ethynylcubane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-11-4-7-5(11)9-6(11)8(4)12(7,9)10(13)14-2/h1,4-9H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNWZMAUUHXGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167874-38-4 |
Source


|
| Record name | methyl 8-ethynylcubane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2406275.png)
![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)


![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)



![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)

